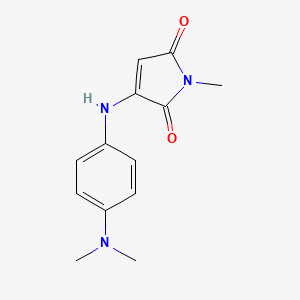

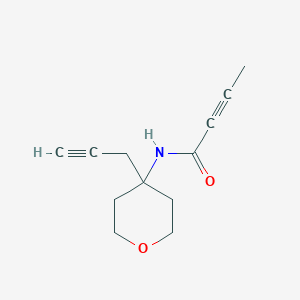

![molecular formula C20H14Cl2N2O B2851848 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-87-1](/img/structure/B2851848.png)

1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a derivative of Vilanterol . Vilanterol is a long-acting β2 adrenergic receptor agonist .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the related compounds. It contains a benzimidazole ring substituted at the 2-position with a phenyl group and at the 1-position with a 2,6-dichlorobenzyl group .科学研究应用

Antifungal and Antimicrobial Agent

This benzimidazole derivative is structurally similar to compounds known for their antifungal properties. It can be utilized as a potential lead compound in the development of new antifungal medications. The presence of the dichlorobenzyl group may enhance its ability to disrupt fungal cell membrane integrity, leading to potential applications in treating fungal infections .

Antiviral Drug Development

The structural features of this compound, particularly the benzimidazole core, are reminiscent of molecules that exhibit antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs targeting viral enzymes or replication mechanisms, especially for RNA viruses such as hepatitis C and respiratory syncytial virus .

Cancer Research

Benzimidazole derivatives have been explored for their potential role in cancer therapy, either as chemotherapeutic agents or as supportive treatments to enhance the efficacy of existing drugs. The dichlorophenyl moiety might interact with cancer cell DNA, leading to apoptosis or inhibition of cell proliferation .

Material Science

In material science, this compound could be investigated for its properties related to the fabrication of organic electronic devices. Its molecular structure may offer electrical conductivity or photovoltaic properties, making it a candidate for use in organic solar cells or light-emitting diodes .

Chemical Synthesis

As a reactant, “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” can be involved in various chemical reactions, including Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds. This could lead to the synthesis of complex organic molecules for pharmaceuticals or advanced materials .

Molecular Docking Studies

The compound’s structure allows it to fit into the active sites of various enzymes or receptors, making it useful in computational studies for drug design. Molecular docking can predict the orientation of the compound when bound to a target, which is crucial in understanding its potential as a drug .

作用机制

Target of Action

Similar compounds have been found to interact with proteins such as the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .

Mode of Action

Similar compounds, such as dichlorobenzyl alcohol, are thought to work through a reduced sodium channel blockade and denaturation of external proteins .

Pharmacokinetics

Similar compounds have been found to have a terminal half-life of approximately 77±06 hours in rats and 229 ± 44 hours in dogs .

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-9-6-10-17(22)15(16)13-25-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXWOARPDCCVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2851766.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)

![N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2851784.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2851787.png)